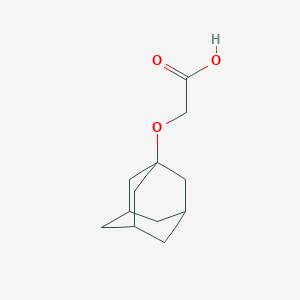

![molecular formula C11H8BrClO2 B358893 [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol CAS No. 874592-32-2](/img/structure/B358893.png)

[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[5-(4-Bromo-2-chlorophenyl)-4-ethoxyphenyl]methanol” is also referred to as "5-Bromo-2-chlorobenzyl alcohol" . It has a molecular weight of 341.62 g/mol . This compound is related to Dapagliflozin , a medication indicated for type 2 diabetes treatment .

Molecular Structure Analysis

The molecular formula of this compound is C15H14BrClO2 . The InChI code is InChI=1S/C15H14BrClO2/c1-2-19-12-6-3-10 (4-7-12)15 (18)13-9-11 (16)5-8-14 (13)17/h3-9,15,18H,2H2,1H3 .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 439.2±40.0 °C . It’s a pale-yellow to yellow-brown solid with a density of 1.437 . It’s slightly soluble in DMSO and Methanol .

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor in the manufacturing of SGLT2 inhibitors , which are a class of medications used in diabetes therapy . The structural specificity of [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol allows for the creation of compounds with significant pharmacological activity.

Synthesis of Chalcone Derivatives

Chalcones and their derivatives are known for a wide range of pharmacological effects. [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol can be utilized to synthesize chalcone derivatives that exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The compound’s ability to participate in various chemical reactions makes it a valuable entity in medicinal chemistry research.

Enantiomerically Pure Compounds

The compound can be used to develop enantiomerically pure substances, which are crucial for the study of drug efficacy and safety . Enantiomerically pure compounds are essential in understanding the structure-activity relationship (SAR) of pharmaceuticals, particularly in the development of SGLT2 inhibitors.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s structurally similar compound, dapagliflozin , primarily targets the Sodium-Glucose Co-transporter type II (SGLT2) in the kidneys .

Mode of Action

Dapagliflozin, a structurally similar compound, works by inhibiting sglt2, reducing the reabsorption of glucose, and thereby promoting its excretion in urine .

Biochemical Pathways

Dapagliflozin’s inhibition of sglt2 affects the renal glucose reabsorption pathway, leading to a decrease in blood glucose levels .

Result of Action

The structurally similar compound dapagliflozin leads to a decrease in blood glucose levels by promoting urinary glucose excretion .

Propiedades

IUPAC Name |

[5-(4-bromo-2-chlorophenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQCLVQPCDXCKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)

![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)

![(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358903.png)

![{2-[(Furan-2-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358904.png)

![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)

![{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B358907.png)